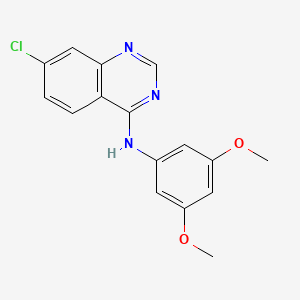![molecular formula C13H18BNO4 B2769302 (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid CAS No. 2377605-82-6](/img/structure/B2769302.png)
(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid” is a chemical compound with the CAS Number: 2377605-82-6 . It has a molecular weight of 263.1 . The IUPAC name for this compound is (3- (1,4-dioxa-8-azaspiro [4.5]decan-8-yl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.1 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación
Synthesis and Modification
Boronic acids are versatile in organic synthesis, offering pathways for creating complex molecules. The decarboxylative borylation technique is a novel method for replacing carboxylic acids with boronate esters, enhancing the synthesis of alkyl boronic acids. This approach has been applied to synthesize drugs like Velcade and Ninlaro, demonstrating the method's utility in pharmaceutical development (Li et al., 2017).
Sensor Development
Boronic acids are integral in developing chemosensors due to their ability to bind diols, including sugars. This property is utilized in glucose sensors and other diagnostic tools, providing a foundation for creating sensitive and selective sensing materials (Springsteen et al., 2001).
Material Science
In materials science, boronic acids contribute to the design of responsive materials. For example, boronic-acid-modified nanoparticles have been explored for their antiviral properties, showcasing their potential in creating new therapeutic agents (Khanal et al., 2013). Furthermore, the study of structure-reactivity relationships in boronic acid-diol complexation offers insights into designing more efficient boron-based sensors and materials (Brooks et al., 2018).
Analytical Chemistry
Boronic acids are utilized in 17O NMR studies to investigate the influence of substituents on chemical shifts, enhancing our understanding of their electronic structures and reactivity. This research aids in refining the use of boronic acids in analytical and synthetic chemistry (Gierczyk et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNGPKQGEOKLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCC3(CC2)OCCO3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

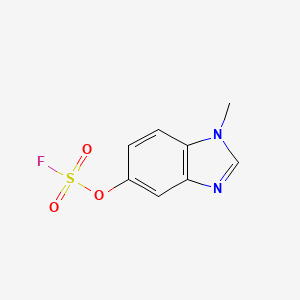
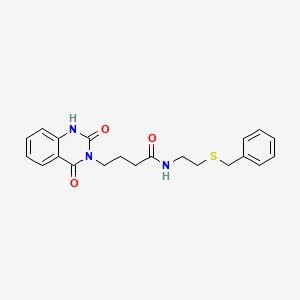
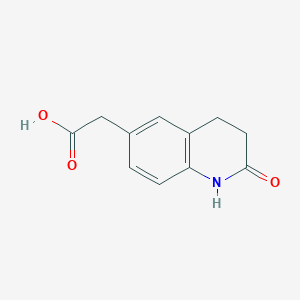
![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)
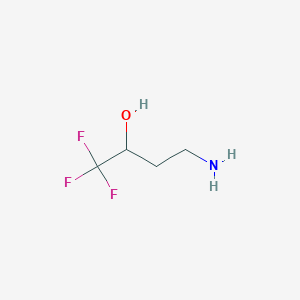
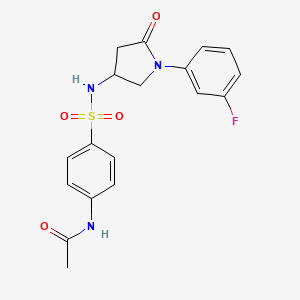
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)
![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)
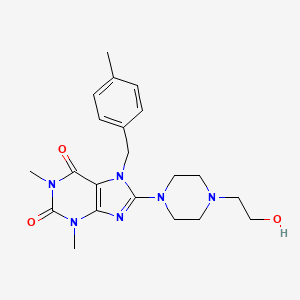
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2769232.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2769233.png)
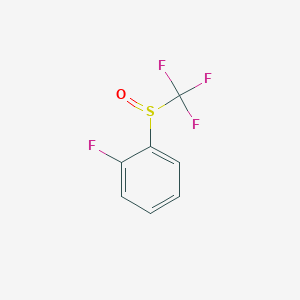
![5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
